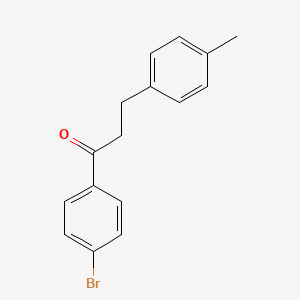

4'-Brom-3-(4-methylphenyl)propiophenon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

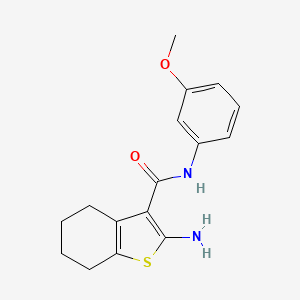

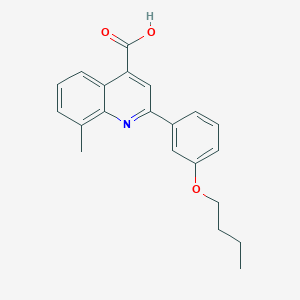

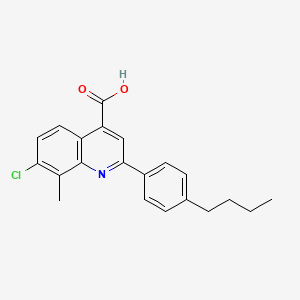

4'-Bromo-3-(4-methylphenyl)propiophenone is a chemical compound that is part of the bromophenol family, a group of brominated organic compounds that often exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, related bromophenol derivatives and their synthesis, molecular structure, and chemical properties are extensively discussed.

Synthesis Analysis

The synthesis of bromophenol derivatives is a topic of interest due to their potential applications. For instance, the synthesis of various bromophenol derivatives has been achieved through palladium-catalyzed reactions, which involve multiple arylation steps via C-C and C-H bond cleavages . Another approach to synthesizing bromophenol derivatives involves the reaction of different aldehydes with amines, as seen in the synthesis of Schiff base compounds . Additionally, natural bromophenols have been isolated from marine red algae, indicating that biosynthesis is another viable route for obtaining these compounds .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is often elucidated using spectroscopic methods and X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which revealed its crystallization in the monoclinic system . Similarly, the molecular geometry of other bromophenol derivatives has been determined using density functional theory (DFT) calculations, which have been shown to reproduce the structure of these compounds well .

Chemical Reactions Analysis

Bromophenol derivatives can participate in various chemical reactions. The palladium-catalyzed reaction mentioned earlier results in the formation of tetraarylethanes and diaryl isochromanones . Additionally, the reactivity of bromophenol derivatives with metal ions has been explored, leading to the formation of metal complexes with copper(II) and oxido-vanadium(IV), which exhibit distinct geometries .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are diverse and depend on their specific molecular structures. For instance, the vibrational spectra and thermal properties of these compounds have been studied using spectroscopic techniques and thermal analysis . The DFT simulations provide insights into the electronic properties, such as the HOMO-LUMO gap, which is related to the chemical reactivity and stability of the compounds . Additionally, some bromophenol derivatives have been found to possess significant DPPH radical-scavenging activity, indicating their potential as antioxidants .

Wissenschaftliche Forschungsanwendungen

Synthese von Mephedron und verwandten Verbindungen

4'-Brom-3-(4-methylphenyl)propiophenon: ist ein wichtiger Vorläufer bei der Synthese von Mephedron (4-MMC), einer psychoaktiven Substanz. Die Verbindung unterliegt einer Reaktion mit Methylamin, die zur Bildung von Mephedron führt . Dieser Prozess ist von Bedeutung im Bereich der medizinischen Chemie, wo Analoge von Mephedron auf potenzielle therapeutische Anwendungen untersucht werden.

Zwischenprodukte der organischen Synthese

Die Brom- und Ketongruppen von This compound machen es zu einem vielseitigen Zwischenprodukt in der organischen Synthese . Es kann zur Konstruktion komplexer Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Pharmazeutika und Spezialchemikalien.

Wirkmechanismus

Target of Action

4’-Bromo-3-(4-methylphenyl)propiophenone is a chemical compound that belongs to the class of compounds known as phenylpropanoids. It is structurally similar to 4-Methylpropiophenone, which is a fundamental precursor for the synthesis of complex molecules by its reactive ketone group . It is used as an intermediate in the synthesis of 4-methylmethcathinone (4-MMC; mephedrone), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers working with 4’-Bromo-3-(4-methylphenyl)propiophenone should follow standard laboratory practices, including proper handling, storage, and disposal. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROZCLXBNZDLBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644121 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898768-71-3 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)